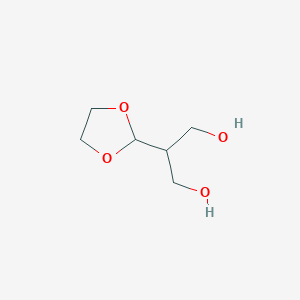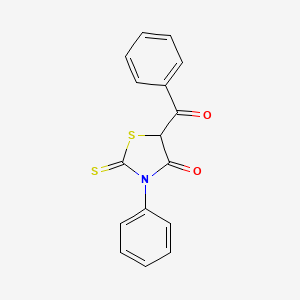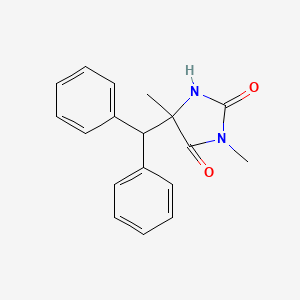![molecular formula C18H10FNO2 B12561152 2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 174323-35-4](/img/structure/B12561152.png)
2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction typically proceeds through a condensation reaction followed by cyclization to form the isoindole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of electron-withdrawing substituents into the starting materials can improve the stability and reactivity of the intermediate compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroisoindoles, and various substituted isoindole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
- 2-(4-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
- 2-(3-Chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
Uniqueness
2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and therapeutic agents .
Eigenschaften
CAS-Nummer |
174323-35-4 |
|---|---|
Molekularformel |
C18H10FNO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C18H10FNO2/c19-13-6-3-7-14(10-13)20-17(21)15-8-11-4-1-2-5-12(11)9-16(15)18(20)22/h1-10H |
InChI-Schlüssel |
YIXOBDILIPVZOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzonitrile, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B12561072.png)




![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)


![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)

![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
